Biotin-PEG1-NH2

Bioconjugation ADC Linker Water Solubility

Protein bioconjugation often suffers from aggregation when using organic co-solvents. Biotin-PEG1-NH2 (CAS 811442-85-0) eliminates this issue with exceptional water solubility (≥49.8 mg/mL), enabling direct labeling in PBS. • Minimal-length PEG1 spacer reduces steric bulk for high DAR ADC synthesis. • Ambient shipping stability reduces logistics costs for high-throughput labs. • ≥98% purity ensures reproducible conjugation efficiency.

Molecular Formula C14H26N4O3S
Molecular Weight 330.45 g/mol
CAS No. 811442-85-0
Cat. No. B3155776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG1-NH2
CAS811442-85-0
Molecular FormulaC14H26N4O3S
Molecular Weight330.45 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCN)NC(=O)N2
InChIInChI=1S/C14H26N4O3S/c15-5-7-21-8-6-16-12(19)4-2-1-3-11-13-10(9-22-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1
InChIKeyMJCKXPHJERSYIX-GVXVVHGQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG1-NH2: Cleavable PEG Linker Overview


Biotin-PEG1-NH2 (CAS 811442-85-0) is a heterobifunctional, cleavable linker comprising a biotin moiety, a single-unit polyethylene glycol (PEG1) spacer, and a terminal primary amine. With a molecular formula of C14H26N4O3S and a molecular weight of 330.45 g/mol, it is a compact bioconjugation reagent . The biotin group provides high-affinity binding to avidin or streptavidin (Kd ≈ 10⁻¹⁵ M), while the amine enables covalent coupling to carboxyl groups or activated esters . It is primarily employed in the synthesis of antibody-drug conjugates (ADCs) and targeted delivery systems .

Biotin-PEG1-NH2 Substitution Risks


The length of the polyethylene glycol (PEG) spacer in biotinylated amine linkers directly dictates critical performance parameters, including aqueous solubility, steric accessibility during conjugation, and the spatial presentation of the biotin tag for avidin/streptavidin capture [1]. Substituting Biotin-PEG1-NH2 with a longer analog (e.g., Biotin-PEG3-NH2 or Biotin-PEG4-amine) without rigorous re-validation can compromise reaction yields due to altered solubility profiles, introduce excessive linker bulk that may hinder subsequent binding events, or change the pharmacokinetic properties of the final conjugate . Conversely, using a shorter or non-PEGylated linker can lead to precipitation or aggregation in aqueous buffers. The specific, quantifiable differences detailed below underscore the necessity for precise linker selection based on experimental design.

Biotin-PEG1-NH2: Solubility, Stability & Design


Aqueous Solubility Simplifies Conjugation

Biotin-PEG1-NH2 demonstrates significantly higher water solubility compared to the commonly used alternative, Biotin-PEG3-amine. The reported water solubility for Biotin-PEG1-NH2 is ≥49.8 mg/mL , whereas Biotin-PEG3-amine exhibits a water solubility of approximately 0.45 g/L (0.45 mg/mL) . This represents a more than 100-fold increase in aqueous solubility for the PEG1 variant.

Bioconjugation ADC Linker Water Solubility

Balanced Organic Solvent Solubility

Biotin-PEG1-NH2 provides a highly soluble, balanced profile in common organic solvents used for stock solution preparation. It demonstrates solubility of ≥50.6 mg/mL in DMSO and ≥16.67 mg/mL in ethanol . In contrast, a slightly longer analog, Biotin-PEG2-amine, is only described as 'soluble' in DMSO without a quantitative value [1], and Biotin-PEG4-amine requires ultrasonication to achieve a comparable 100 mg/mL in DMSO , indicating a less favorable dissolution process.

Solubility DMSO Ethanol Stock Solution

Ambient Shipping Stability

Biotin-PEG1-NH2 is documented to be stable at ambient room temperature for a period of several days during ordinary shipping and customs clearance . This contrasts with longer PEG analogs such as Biotin-PEG3-amine and Biotin-PEG4-amine, for which vendors specifically recommend storage and shipping at -20°C and do not note any extended ambient stability .

Shipping Stability Cold Chain Logistics

Minimal Steric Bulk with PEG1 Spacer

As a cleavable ADC linker, Biotin-PEG1-NH2 incorporates exactly one PEG unit (n=1) . This is the shortest possible PEG spacer for this class of bifunctional linkers. In contrast, alternatives like Biotin-PEG2-amine (n=2, MW 374.5) and Biotin-PEG3-amine (n=3, MW 418.6) [1] possess longer, bulkier chains. The reduced chain length and molecular weight (330.45 g/mol) of Biotin-PEG1-NH2 translate to a smaller hydrodynamic radius and less potential for steric interference when attaching a bulky payload, such as a cytotoxic drug, to an antibody.

ADC Linker Steric Hindrance Conjugation Efficiency

Hydrophilicity Quantified by LogP

The partition coefficient (LogP) for Biotin-PEG1-NH2 is reported as -1 . This negative LogP value quantitatively confirms its hydrophilic character, which is a key property for ensuring good aqueous solubility and reducing non-specific hydrophobic interactions. While LogP values for longer PEG variants like Biotin-PEG2-amine or Biotin-PEG3-amine are not consistently reported in vendor documentation, this measured value for Biotin-PEG1-NH2 provides a concrete benchmark for its behavior.

Lipophilicity LogP Hydrophilicity ADC Linker

Biotin-PEG1-NH2: Key Application Scenarios


Aqueous Biotinylation for Affinity Purification

The exceptional water solubility of Biotin-PEG1-NH2 (≥49.8 mg/mL) makes it the superior choice for directly labeling proteins, antibodies, or peptides in aqueous buffers like PBS . This avoids the use of DMSO or DMF, which can denature or aggregate sensitive biological macromolecules. In contrast, the poor water solubility of alternatives like Biotin-PEG3-amine (0.45 mg/mL) would necessitate the use of organic co-solvents, potentially compromising the functional integrity of the target protein.

Compact Cleavable Linker for ADC Synthesis

For ADC development, Biotin-PEG1-NH2 serves as a minimal-length, cleavable linker to connect a cytotoxic payload to a targeting antibody . Its compact structure (1 PEG unit, MW 330.45 g/mol) minimizes steric bulk, which is crucial for preventing antibody aggregation and achieving a high drug-to-antibody ratio (DAR) without disrupting antigen binding . Longer PEG-based linkers introduce additional mass and conformational flexibility that may be undesirable in certain ADC designs.

High-Throughput Bioconjugation Efficiency

The documented ambient temperature stability of Biotin-PEG1-NH2 during shipping is a key differentiator for high-throughput screening cores or CROs. This property allows the compound to be shipped and received at room temperature, reducing the cost and logistical burden associated with dry-ice shipments. Furthermore, its ready solubility in DMSO (≥50.6 mg/mL) without the need for ultrasonication streamlines automated liquid handling for large-scale conjugation experiments, directly improving laboratory efficiency.

Hydrophilic Surface Biotinylation

With a LogP of -1, Biotin-PEG1-NH2 is demonstrably hydrophilic . This property is advantageous for modifying surfaces (e.g., biosensor chips, magnetic beads, or nanoparticles) to introduce a biotin capture handle. The resulting surface will be more resistant to non-specific protein adsorption compared to one modified with a more hydrophobic linker, leading to improved signal-to-noise ratios in downstream detection assays.

Technical Documentation Hub

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